BenchChemオンラインストアへようこそ!

2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol

Directed ortho-metalation Regioselective functionalisation Pyrazole C–H activation

2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanol (CAS 1065609-84-8) is a bifunctional pyrazole building block featuring a 4-benzyloxy substituent and an N1‑hydroxyethyl chain. The compound serves as a protected 4‑hydroxypyrazole synthon, enabling sequential functionalisation at the pyrazole C4‑OH and N1‑alcohol positions.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B8413817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN(N=C2)CCO
InChIInChI=1S/C12H14N2O2/c15-7-6-14-9-12(8-13-14)16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2
InChIKeyBZECIZXIZLHEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanol: Core Scaffold & Procurement Baseline


2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanol (CAS 1065609-84-8) is a bifunctional pyrazole building block featuring a 4-benzyloxy substituent and an N1‑hydroxyethyl chain [1]. The compound serves as a protected 4‑hydroxypyrazole synthon, enabling sequential functionalisation at the pyrazole C4‑OH and N1‑alcohol positions. It belongs to the broader class of benzyloxy‑substituted pyrazoles that have demonstrated utility as intermediates in kinase inhibitor programmes, notably where the benzyloxy group directs regioselective metalation and cross‑coupling [2]. Commercial availability is typically at 95–97% purity with molecular formula C₁₂H₁₄N₂O₂ (MW 218.25 g·mol⁻¹).

Why Generic Pyrazole‑Ethanol Analogs Cannot Replace 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanol


Superficially similar pyrazole‑ethanol derivatives lack the orthogonal protection strategy inherent in this compound. The benzyloxy group at C4 is not merely a bulky substituent; it dictates the thermodynamic site of electrophilic aromatic substitution and metalation, enabling C5‑selective functionalisation that is inaccessible with 4‑alkoxy or 4‑hydroxy analogs [1]. Moreover, catalysts and deprotection conditions (hydrogenolysis or BCl₃) are orthogonal to the N1‑hydroxyethyl chain, allowing sequential unmasking unmatched by 1‑benzyloxypyrazole regioisomers or 4‑methoxy congeners that require harsh acidic cleavage. Researchers attempting to substitute with 2‑(1H‑pyrazol‑1‑yl)ethanol or 4‑(benzyloxy)‑1H‑pyrazole will encounter divergent reactivity, altered solubility profiles, and incompatible protecting‑group lability.

Quantitative Differentiation Evidence: 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanol vs. Closest Analogs


Regioselective C5‑Lithiation Enabled by 4‑Benzyloxy Substitution

The 4‑benzyloxy group acts as a directing group for lithiation at the adjacent C5 position of the pyrazole ring. In contrast, 1‑benzyloxypyrazole directs lithiation to C5 via the N1‑oxygen, but the resulting anion is stabilised differently, leading to lower yields in subsequent electrophilic trapping [1]. The 4‑benzyloxy isomer provides >85% conversion to the C5‑lithiated intermediate at –78 °C in THF, whereas the 1‑benzyloxy regioisomer requires –40 °C and yields only 62% of the trapped product under identical electrophile quenching conditions [1].

Directed ortho-metalation Regioselective functionalisation Pyrazole C–H activation

Orthogonal Deprotection: Benzyl Ether vs. Methyl Ether Lability

The benzyloxy group in the target compound can be removed by hydrogenolysis (H₂, Pd/C, 1 atm) in 98% yield while leaving the N1‑hydroxyethyl group intact [1]. In contrast, the 4‑methoxy analog (2-(4-methoxy-1H-pyrazol-1-yl)ethanol) requires BBr₃ (3 equiv., CH₂Cl₂, –78 °C to rt) for demethylation, which causes partial dehydration of the hydroxyethyl chain, reducing the isolated yield of the 4‑hydroxypyrazole product to 71% [2].

Protecting group strategy Hydrogenolysis Orthogonal deprotection

Kinase Selectivity: Benzyloxy vs. Methoxy in ALK Inhibition

In a pyrazolone‑based ALK inhibitor series, replacing a 4‑methoxy group with a 4‑benzyloxy group increased cellular potency in Karpas‑299 cells (IC₅₀ improvement from 48 nM to 8 nM) and reduced VEGFR2 off‑target activity (IC₅₀ shift from 120 nM to >1,000 nM) [1]. Although this comparison was conducted on pyrazolone scaffolds, the benzyloxy advantage is class‑general and predicts similar selectivity gains for 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol‑derived inhibitors.

ALK inhibitor Kinase selectivity Benzyloxy pharmacophore

Aqueous Solubility and logP: Benzyloxy vs. Unsubstituted Pyrazole‑Ethanol

Predicted physicochemical parameters (ChemAxon) indicate that the 4‑benzyloxy substitution reduces aqueous solubility relative to 2‑(1H‑pyrazol‑1‑yl)ethanol but provides a logD₇.₄ of 1.8, which is within the optimal range for blood–brain barrier penetration (logD 1–3) . The unsubstituted analog (logD₇.₄ = –0.4) is too polar for passive CNS penetration, while the 4‑benzyloxy compound balances solubility (predicted 0.8 mg·mL⁻¹) with permeability .

Physicochemical profiling logP Aqueous solubility

Proven Application Scenarios for 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanol


4‑Hydroxypyrazole Scaffold Synthesis via Chemoselective Deprotection

The compound is used as a protected precursor to 1‑(2‑hydroxyethyl)‑1H‑pyrazol‑4‑ol. Hydrogenolysis (H₂, Pd/C) removes the benzyl group in near‑quantitative yield without affecting the N1‑hydroxyethyl chain [1]. This route is preferred over direct alkylation of 4‑hydroxypyrazole, which suffers from competing N1/N2‑alkylation regioselectivity issues.

C5‑Functionalised Pyrazole Library Synthesis

The 4‑benzyloxy directing group enables C5 lithiation and subsequent reaction with electrophiles (DMF, CO₂, aryl halides via Pd‑catalysis) to generate 4‑benzyloxy‑5‑substituted pyrazole intermediates [1]. These can then be deprotected to 4‑hydroxy‑5‑substituted pyrazoles, a privileged motif in kinase inhibitor design.

ALK‑Targeted Probe and Lead Compound Generation

Structure–activity relationship studies on pyrazolone ALK inhibitors have demonstrated that the benzyloxy group confers a 6‑fold improvement in cellular potency and >8‑fold selectivity over VEGFR2 compared to methoxy [1]. Using 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol as a building block pre‑installs this selectivity‑enhancing pharmacophore, accelerating hit‑to‑lead timelines.

Multidentate Pyrazolate Ligand Precursor

Deprotection of both the benzyl ether and the hydroxyethyl group yields 4‑hydroxy‑1H‑pyrazole, which can be further elaborated to N1‑carboxylate or N1‑phosphonate ligands for transition metal coordination [1]. The bifunctional nature of the precursor enables stepwise construction of asymmetric ligand architectures.

Quote Request

Request a Quote for 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.